molecular formula C14H28O B013441 (Z)-9-Tetradecen-1-ol CAS No. 35153-15-2

(Z)-9-Tetradecen-1-ol

Cat. No. B013441
CAS RN: 35153-15-2
M. Wt: 212.37 g/mol
InChI Key: GSAAJQNJNPBBSX-WAYWQWQTSA-N
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Description

Synthesis Analysis The synthesis of (Z)-9-Tetradecen-1-ol and its derivatives, such as (Z)-9-tetradecen-1-ol acetate and (Z)-9-tetradecen-1-ol formate, is often achieved through methods that involve asymmetric bioreduction or Wittig reactions. For example, (5Z,13S)-5-Tetradecen-13-olide, a related compound, was synthesized using asymmetric bioreduction with immobilized bakers’ yeast, showcasing the versatility and efficiency of biocatalytic methods in producing optically pure forms of such compounds (Naoshima et al., 1990).

Molecular Structure Analysis The molecular structure of (Z)-9-Tetradecen-1-ol is characterized by its long carbon chain and the presence of a double bond with Z configuration, which significantly influences its chemical behavior and interaction with other molecules. This configuration plays a crucial role in its effectiveness as a pheromone, affecting its binding and recognition by specific receptors in insects.

Chemical Reactions and Properties (Z)-9-Tetradecen-1-ol participates in various chemical reactions, including esterification to form derivatives like acetates and formates, which are used in pheromone traps for agricultural pests. Its reactivity is influenced by the double bond's position and configuration, enabling the synthesis of specific isomers for targeted applications (Jones & Sparks, 1979).

Scientific Research Applications

  • Insect Attraction and Monitoring :

    • (Z)-9-Tetradecen-1-ol is a component of female sex pheromone glands and is effective in field trapping tests for capturing male apple ermine moths (McDonough et al., 1990).
    • It is also a main pheromone component of Heliothis peltigera and is used for monitoring this insect (Dunkelblum & Kehat, 1989).
    • Similarly, it is essential for the attractiveness of Pandemus heparana males, making it valuable for trapping and monitoring these moths (Frérot et al., 1982).
  • Pheromone Research :

    • In fall armyworms, (Z)-9-TDA acts as a secondary sex pheromone, showing synergism when added to (Z)-9-dodecen-1-ol acetate (Jones & Sparks, 1979).
    • (Z)-9-tetradecen-1-ol formate and (Z)-9-tetradecenal blends can attract Heliothis virescens males as effectively as 3 virgin females and virelure (Mitchell et al., 1978).
    • It can also act as a powerful inhibitor of pheromone-mediated communication in the oriental tobacco budworm moth (Boo et al., 1995).
  • Odorant Receptor Studies :

    • (Z)-5-tetradecen-1-ol is identified as a natural ligand for a mouse odorant receptor, influencing urine attractiveness to female mice (Yoshikawa et al., 2013).

Safety And Hazards

(Z)-9-Tetradecen-1-ol is generally safe for humans, as it primarily affects moth behavior. However, standard safety precautions should be followed during its handling and synthesis.


Future Directions


  • Enhanced Lure Formulations : Incorporating (Z)-9-Tetradecen-1-ol into pheromone traps could improve their efficacy in monitoring H. robusta populations.

  • Ecological Implications : Investigate the ecological impact of this compound on moth populations and their interactions within ecosystems.


properties

IUPAC Name

(Z)-tetradec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAAJQNJNPBBSX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035292
Record name 9-cis-Tetradecenol
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Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-9-Tetradecen-1-ol

CAS RN

35153-15-2
Record name (Z)-9-Tetradecen-1-ol
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Record name Myristoleyl alcohol
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Record name 9-Tetradecen-1-ol, (9Z)-
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Record name 9-cis-Tetradecenol
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Record name (Z)-tetradec-9-enol
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Record name MYRISTOLEYL ALCOHOL
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Synthesis routes and methods

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
375
Citations
T Ma, Z Liu, J Lu, Z Sun, Y Li, X Wen, Y Cui - Chemoecology, 2015 - Springer
Previous research on Hypsipyla robusta revealed that females release and produce a three-component sex pheromone that consists of a 5:3:2 blend of (Z,E)-9,12-tetradecadienyl …
ER Mitchell, M Jacobson… - Environmental …, 1975 - academic.oup.com
In small field plots, (Z)-9-tetradecen-1-o1 formate (Z-9-tdf) alone was highly disruptive of pheromonal communication between male and female corn earworms, Heliothis zea (Boddie), …
Number of citations: 91 0-academic-oup-com.brum.beds.ac.uk
ER Mitchell, JH Tumlinson, AH Baumhover - Journal of Chemical Ecology, 1978 - Springer
In field trapping experiments, 16∶1 and 32∶1 blends of (Z)-9-tetradecen-1-ol formate (Z-9-TDF) and (Z)-9-tetradecenal (Z-9-TDAL) caught as manyHeliothis virescens (F.) as 3 virgin …
DL Struble, GE Swailes, WF Steck… - The Canadian …, 1977 - cambridge.org
Introduction Materials and Methods Page 1 A SEX ATTRACTANT FOR LEUCANZA COMMOIDES1: A MIXTURE OF Z-9-TETRADECEN-1-YL ACETATE, Z-11-HEXADECEN-1-YL …
WF Steck, BK Bailey, EW Underhill… - Environmental …, 1976 - academic.oup.com
(Z)-9-tetradecenyl acetate admixed with (Z)-11-hexadecenyl acetate was found to be a powerful attractant for ♂ Eurois occulta moths. Mixtures containing 20–30% of the 2nd compound …
Number of citations: 29 0-academic-oup-com.brum.beds.ac.uk
S Voerman - Journal of Chemical Ecology, 1979 - Springer
Males of many species of clearwing moths are attracted by one of the geometrical isomers of 3,13-octadecadien-1-ol acetate or by a mixture of isomers. The synthesis of (E,Z)-, (E,E)-, …
RL Jones, AN Sparks - Journal of Chemical Ecology, 1979 - Springer
(Z)-9-Tetradecen-1-ol acetate [(Z)-9-TDA], identified originally as the sex pheromone of the fall armyworm,Spodoptera frugiperda (JE Smith), acted as a secondary sex pheromone when …
EW Underhill, WF Steck, MD Chisholm - The Canadian Entomologist, 1977 - cambridge.org
An abdominal tip extract of female bertha armyworm moths, Mamestra configurata (Walker), was found to contain two sex pheromone components. One corresponded to (Z)-11-…
JH Caro, DE Glotfelty, HP Freeman - Journal of Chemical Ecology, 1980 - Springer
Concentrations in air of (Z)-9-tetradecen-1-ol formate (Z-9-tdf), a mating disruptant ofHeliothis moths, were measured intermittently over a 22-day period in a corn field. The chemical …
PEA Teal, ER Mitchell, JH Tumlinson, RR Heath… - Journal of chemical …, 1985 - Springer
Abstract Analysis of sex pheromone gland extracts and volatile pheromone components collected from the calling female southern armyworm,Spodoptera eridania (Cramer), by high-…

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